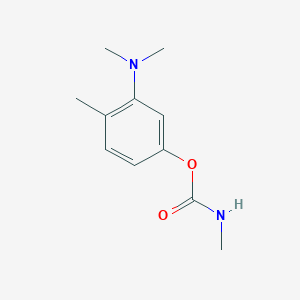
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and commonly used in agriculture to protect crops from pests. Carbaryl is also used in public health programs to control mosquitoes, ticks, and other disease-carrying insects.
Mecanismo De Acción
Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl can have toxic effects on non-target organisms, including humans, wildlife, and aquatic life. It can cause nausea, vomiting, headaches, and dizziness in humans. Long-term exposure to N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester has been linked to cancer, reproductive problems, and developmental delays in children. It can also have adverse effects on wildlife, including birds, fish, and amphibians.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively inexpensive and can be easily synthesized on a large scale. However, due to its toxic effects on non-target organisms, its use in lab experiments is limited. Researchers must take precautions to ensure that N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester does not contaminate the environment or harm non-target organisms.
Direcciones Futuras
There are several areas of future research for N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the development of new formulations of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester that are more targeted to specific pests and have less impact on non-target organisms. Additionally, there is a need for more research on the long-term effects of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester exposure on human health and the environment.
Métodos De Síntesis
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with 3-(dimethylamino)-4-methylphenol to form N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. The synthesis process is relatively simple and can be carried out on a large scale with high yield.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to protect crops such as cotton, corn, soybeans, and vegetables from insects. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks.
Propiedades
Número CAS |
14144-91-3 |
|---|---|
Nombre del producto |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
Clave InChI |
SOANVOIJXGSERP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Sinónimos |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



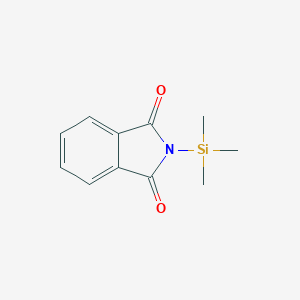
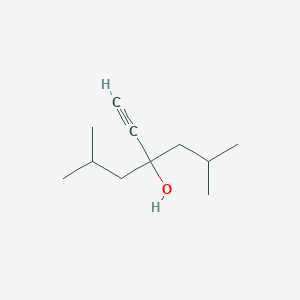
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
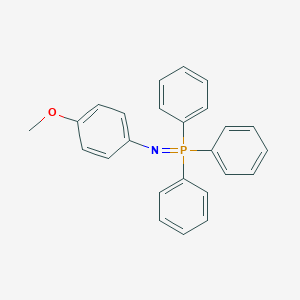
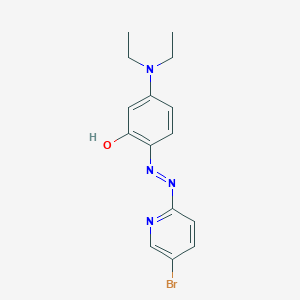
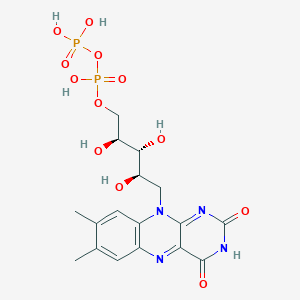
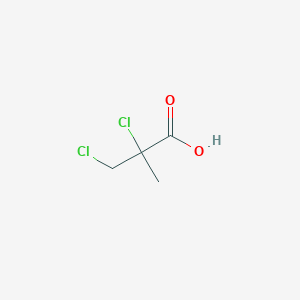
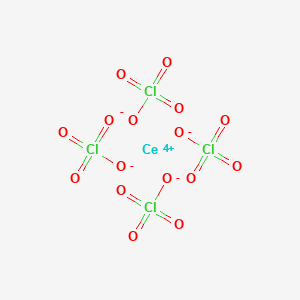
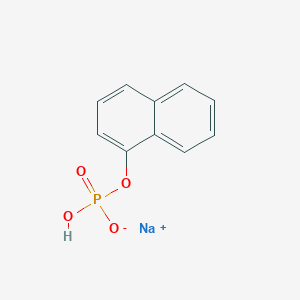
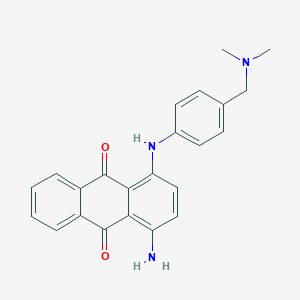

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
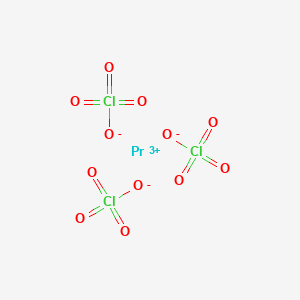
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)